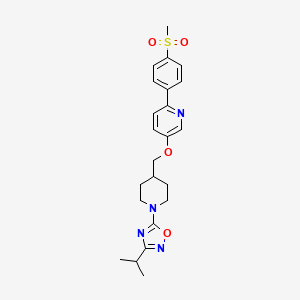

GSK1292263

説明

GSK-1292263 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

特性

IUPAC Name |

5-[4-[[6-(4-methylsulfonylphenyl)pyridin-3-yl]oxymethyl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O4S/c1-16(2)22-25-23(31-26-22)27-12-10-17(11-13-27)15-30-19-6-9-21(24-14-19)18-4-7-20(8-5-18)32(3,28)29/h4-9,14,16-17H,10-13,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJRTVVIBJSSKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)N2CCC(CC2)COC3=CN=C(C=C3)C4=CC=C(C=C4)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025666 | |

| Record name | 5-(((1-(3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl)-4-piperidinyl)methyl)oxy)-2-(4-(methylsulfonyl)phenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032823-75-8 | |

| Record name | GSK1292263 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032823758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-1292263 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12627 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-(((1-(3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl)-4-piperidinyl)methyl)oxy)-2-(4-(methylsulfonyl)phenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-1292263 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1J57STA6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GSK1292263: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1292263 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus (T2DM). This technical guide delineates the core mechanism of action of this compound, summarizing key preclinical and clinical findings. Activation of GPR119 by this compound in pancreatic β-cells and intestinal L-cells stimulates the release of insulin (B600854) and incretin (B1656795) hormones, including glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic peptide (GIP), and peptide YY (PYY). This guide provides a comprehensive overview of the signaling pathways, quantitative data from various studies, detailed experimental methodologies, and pharmacokinetic properties of this compound.

Core Mechanism of Action: GPR119 Agonism

This compound functions as a selective agonist for the GPR119 receptor.[1] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[2] The primary mechanism of action involves the activation of GPR119, which is coupled to the Gαs protein subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]

The elevated cAMP levels trigger downstream signaling cascades that result in:

-

In Pancreatic β-cells: Enhanced glucose-dependent insulin secretion.

-

In Intestinal L-cells: Increased secretion of incretin hormones such as GLP-1, GIP, and PYY.[4]

These actions collectively contribute to improved glucose homeostasis.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Reference |

| pEC50 | Human | 6.9 | [3] |

| pEC50 | Rat | 6.7 | [3] |

| pEC50 (GLP-1 Secretion) | GLUTag cells | 8.5 | [2] |

Table 2: Preclinical In Vivo Effects of this compound in Rats

| Study Type | Animal Model | Dose (mg/kg) | Key Finding | Reference |

| Oral Glucose Tolerance Test (OGTT) | Sprague-Dawley | 3-30 | Increased levels of GLP-1, GIP, PYY, and glucagon (B607659). | [4] |

| Intravenous Glucose Tolerance Test | Sprague-Dawley | Not Specified | 30-60% increase in peak insulin response and insulin AUC(0-15 min). | [4] |

| 6-week study | Zucker diabetic fatty rats | Not Specified | Statistically significant increase in insulin immunoreactivity in pancreatic sections. | [4] |

| Hyperinsulinemic-euglycemic clamp | Sprague-Dawley | 10 and 30 | Stimulated glucagon secretion without increasing blood glucose levels. | [4] |

Table 3: Clinical Effects of this compound in Patients with Type 2 Diabetes

| Study (Identifier) | Population | Dose | Key Finding | Reference |

| Study 1 (NCT01119846) | Drug-naïve or washed out T2DM | 300 mg BID for 14 days | ~5-fold increase in plasma total PYY levels. | [5] |

| Study 1 (NCT01119846) | Drug-naïve or washed out T2DM | 100-600 mg/day for 14 days | No significant effect on active or total GLP-1 or GIP. | [5] |

| Study 2 (NCT01128621) | T2DM on metformin (B114582) | 300 mg BID with metformin | Peak PYY concentrations augmented to ~100 pM. | [5] |

| Study 2 (NCT01128621) | T2DM on metformin | Not Specified | Co-dosing with metformin increased post-prandial total GLP-1. | [5] |

| Drug Interaction Study | Healthy Volunteers | 300 mg BID | Small increases in AUC of simvastatin (B1681759) (1.34-fold) and rosuvastatin (B1679574) (1.39-fold). | [6] |

Experimental Protocols

In Vitro cAMP Assay

A detailed protocol for the specific cAMP assay used for this compound is not publicly available. However, a general methodology for such an assay is as follows:

-

Cell Culture: A cell line stably expressing the human or rat GPR119 receptor is cultured in an appropriate medium.

-

Cell Plating: Cells are seeded into 96-well or 384-well plates and incubated to allow for adherence.

-

Compound Addition: Cells are treated with varying concentrations of this compound or a vehicle control.

-

cAMP Measurement: After a specified incubation period, intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

-

Data Analysis: The results are used to generate a dose-response curve, from which the EC50 value is calculated.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

The following is a generalized protocol for an OGTT in rats, based on standard procedures:

-

Acclimatization and Fasting: Male Sprague-Dawley rats are acclimatized to the facility conditions. Prior to the test, animals are fasted overnight (approximately 12-16 hours) with free access to water.[2][7]

-

Baseline Blood Sample: A baseline blood sample (t=0) is collected, typically from the tail vein, to measure fasting glucose and hormone levels.[7]

-

Drug Administration: this compound or vehicle is administered orally via gavage at the specified doses (e.g., 3-30 mg/kg).[4]

-

Glucose Challenge: After a set period following drug administration (e.g., 60 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.[7]

-

Serial Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[8]

-

Analysis: Blood glucose levels are measured immediately using a glucometer. Plasma is separated from the blood samples for later analysis of insulin, GLP-1, GIP, and PYY levels using specific immunoassays.

-

Data Calculation: The area under the curve (AUC) for glucose and hormone concentrations is calculated to assess the effect of the treatment.

Clinical Trial Methodology (Studies NCT01119846 and NCT01128621)

These were randomized, placebo-controlled studies in subjects with type 2 diabetes.[5]

-

Study Design:

-

NCT01119846: Conducted in drug-naïve subjects or those who had stopped their diabetic medications. It included single-dose (25-800 mg) and multiple-dose (100-600 mg/day for 14 days) arms. Sitagliptin (B1680988) (100 mg/day) was used as a comparator.[5]

-

NCT01128621: Conducted in subjects taking metformin. It involved multiple dosing for 14 days.[5]

-

-

Key Assessments:

-

Oral Glucose and Meal Challenges: These were used to assess the effects on plasma glucose, insulin, C-peptide, glucagon, PYY, GLP-1, and GIP.[5]

-

Pharmacokinetics: Blood samples were collected to determine the pharmacokinetic profile of this compound.

-

Safety and Tolerability: Adverse events, clinical laboratory tests, vital signs, and ECGs were monitored throughout the studies.[9][10]

-

Pharmacokinetics and Drug Interactions

-

Pharmacokinetics: In clinical studies, the terminal elimination half-life of this compound was approximately 13 to 18 hours, reaching steady-state plasma concentrations within about 4 days.[11] The oral bioavailability of this compound was found to increase approximately 4-fold when administered with food.[11]

-

Drug Interactions:

-

In Vitro: this compound showed little to no inhibition of major cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4), P-glycoprotein (Pgp), OATP1B3, or OCT2 (IC50 >30 µM).[6] However, it did inhibit BCRP and OATP1B1.[6]

-

In Vivo: Co-administration of this compound (300 mg BID) with simvastatin (a CYP3A4 and OATP1B1 substrate) or rosuvastatin (a BCRP and OATP1B1 substrate) resulted in modest increases in the statins' plasma concentrations, suggesting a weak inhibitory effect on intestinal BCRP and CYP3A4.[6] There was no significant inhibition of OATP1B1 observed in the clinical setting.[6]

-

Conclusion

This compound is a selective GPR119 agonist that modulates glucose homeostasis through a dual mechanism involving the stimulation of insulin secretion from pancreatic β-cells and the release of incretin hormones from the gut. While preclinical studies demonstrated promising effects on glucose metabolism and insulin secretion, clinical trials in patients with type 2 diabetes did not show significant improvements in glycemic control. However, a profound effect on increasing circulating levels of PYY was consistently observed. The gut hormone effects of this compound were modulated by co-administration with metformin and sitagliptin. Further research is needed to fully elucidate the therapeutic potential of targeting GPR119 and the specific role of PYY in the metabolic effects observed with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. e-jarb.org [e-jarb.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Gut hormone pharmacology of a novel GPR119 agonist (this compound), metformin, and sitagliptin in type 2 diabetes mellitus: results from two randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of drug interactions of this compound (a GPR119 agonist) with statins: from in vitro data to clinical study design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

- 8. tierschutz.uzh.ch [tierschutz.uzh.ch]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Gut Hormone Pharmacology of a Novel GPR119 Agonist (this compound), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]

GSK1292263: An In-Depth Technical Guide to its GPR119 Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1292263 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), thereby offering a dual mechanism for improving glucose homeostasis. This technical guide provides a comprehensive overview of the GPR119 agonist activity of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its potency and efficacy across different assays and species.

| Parameter | Species/System | Value | Assay Type |

| pEC50 | Human GPR119 | 6.9 | In vitro reporter assay |

| pEC50 | Rat GPR119 | 6.7 | In vitro reporter assay |

| pEC50 | Mouse GPR119 | 6.8 | In vitro reporter assay |

| pEC50 | GLUTag cells | 8.5 | GLP-1 Secretion Assay |

| IC50 | BCRP (transporter) | >30 µM | In vitro inhibition assay |

| IC50 | OATP1B1 (transporter) | >30 µM | In vitro inhibition assay |

| IC50 | CYP1A2, 2C9, 2C19, 2D6, 3A4 | >30 µM | In vitro inhibition assay |

GPR119 Signaling Pathway

Activation of GPR119 by an agonist such as this compound initiates a downstream signaling cascade primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels are a key second messenger that mediates the physiological effects of GPR119 activation, including the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of GLP-1 from intestinal L-cells.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of GPR119 agonists. Below are generalized protocols for key in vitro and in vivo experiments used to characterize the activity of this compound.

In Vitro cAMP Accumulation Assay

This assay quantifies the increase in intracellular cyclic AMP (cAMP) levels in response to GPR119 activation by this compound.

1. Cell Culture and Preparation:

-

HEK293 cells stably expressing human GPR119 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded into 384-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

2. Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of this compound in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA) to achieve the desired final concentrations. A phosphodiesterase inhibitor such as IBMX (0.5 mM) is typically included in the assay buffer to prevent cAMP degradation.

3. Assay Procedure:

-

Remove the culture medium from the cell plates and add the diluted this compound or vehicle control.

-

Incubate the plate at 37°C for 30 minutes.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

4. Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

Calculate the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response, using a non-linear regression analysis (e.g., four-parameter logistic fit).

In Vitro GLP-1 Secretion Assay using GLUTag Cells

This assay measures the ability of this compound to stimulate the secretion of GLP-1 from the murine enteroendocrine L-cell line, GLUTag.

1. Cell Culture:

-

GLUTag cells are cultured in DMEM containing 5.5 mmol/l glucose, supplemented with 10% FBS, penicillin, and streptomycin.[1]

-

Cells are seeded into 24-well plates coated with Matrigel and grown to 60-80% confluency.[1]

2. Assay Procedure:

-

On the day of the experiment, wash the cells twice with a secretion assay buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a specified glucose concentration (e.g., 10 mM).

-

Pre-incubate the cells in the assay buffer for 1-2 hours at 37°C.

-

Replace the pre-incubation buffer with fresh assay buffer containing various concentrations of this compound or a vehicle control.

-

Incubate for 2 hours at 37°C.[1]

-

Collect the supernatant and measure the concentration of active GLP-1 using a specific ELISA kit.[1]

3. Data Analysis:

-

Plot the concentration of secreted GLP-1 against the this compound concentration to generate a dose-response curve.

-

Determine the EC50 value for GLP-1 secretion.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This in vivo assay evaluates the effect of this compound on glucose disposal in a rodent model.

1. Animal Preparation:

-

Male Sprague-Dawley rats are typically used.

-

Animals are fasted overnight (approximately 16 hours) with free access to water before the experiment.

2. Dosing:

-

This compound is formulated in an appropriate vehicle (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) with 0.1% Tween 80).

-

The compound or vehicle is administered orally via gavage at a specific time point (e.g., 60 minutes) before the glucose challenge.

3. Glucose Challenge and Blood Sampling:

-

A baseline blood sample (t=0) is collected from the tail vein.

-

A glucose solution (e.g., 2 g/kg) is administered orally.

-

Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Blood glucose levels are measured immediately using a glucometer.

4. Data Analysis:

-

Plot the mean blood glucose concentrations against time for both the this compound-treated and vehicle-treated groups.

-

Calculate the area under the curve (AUC) for the glucose excursion profile.

-

A statistically significant reduction in the glucose AUC in the this compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Conclusion

This compound is a well-characterized GPR119 agonist with demonstrated in vitro and in vivo activity. Its ability to stimulate glucose-dependent insulin secretion and GLP-1 release underscores the therapeutic potential of targeting GPR119 for the management of type 2 diabetes. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working on GPR119-targeted therapies. Further investigation into the long-term efficacy and safety of this compound and other GPR119 agonists is warranted to fully elucidate their clinical utility.

References

The Discovery and Synthesis of GSK1292263: A GPR119 Agonist for Type 2 Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK1292263 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus. Activation of GPR119, predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). This dual mechanism of action offers a potential advantage in glycemic control. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, intended for researchers, scientists, and drug development professionals in the field of metabolic diseases.

Discovery and Lead Optimization

The discovery of this compound stemmed from a lead optimization program aimed at identifying a GPR119 agonist with a suitable pharmacokinetic profile for a fixed-dose combination therapy.[1] The initial lead compound, a phenoxy analogue, exhibited potent GPR119 agonism but was hindered by a long half-life and poor solubility in biorelevant media.[1]

The lead optimization strategy focused on modifying the compound's physicochemical properties to reduce its half-life and enhance solubility while maintaining high potency.[1] This was primarily achieved by replacing the phenoxy linker with a benzyloxy group, which led to a significant improvement in the lipophilic ligand efficiency (LLE).[1] Further structure-activity relationship (SAR) studies involved modifications of the terminal heterocyclic and aryl moieties to fine-tune the potency, selectivity, and pharmacokinetic parameters.

Structure-Activity Relationship (SAR)

The SAR studies explored a series of benzyloxy analogues, leading to the identification of key structural features for potent GPR119 agonism. The optimization process focused on balancing potency (EC50) with key pharmacokinetic parameters like half-life (t1/2) and solubility.

Synthesis of this compound

The synthesis of this compound can be accomplished through a convergent synthesis strategy, as outlined in the following scheme. The overall yield for this synthesis has been reported to be 40.6% based on the starting material, 2-bromo-5-hydroxypyridine.[2]

Synthetic Scheme

References

GSK1292263: A Technical Overview for Researchers

An In-depth Guide to the Chemical Properties, Pharmacological Profile, and Experimental Evaluation of a GPR119 Agonist.

GSK1292263 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders. This document provides a comprehensive technical overview of this compound, summarizing its chemical structure, physicochemical and pharmacological properties, and key experimental methodologies used in its evaluation.

Chemical Structure and Properties

This compound is a synthetic small molecule with a complex heterocyclic structure. Its chemical identity and key properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 5-[4-[[6-(4-methylsulfonylphenyl)pyridin-3-yl]oxymethyl]piperidin-1-yl]-3-(propan-2-yl)-1,2,4-oxadiazole[1] |

| SMILES | CC(C)C1=NOC(=N1)N2CCC(CC2)COC3=CN=C(C=C3)C4=CC=C(C=C4)S(=O)(=O)C[1] |

| InChI | InChI=1S/C23H28N4O4S/c1-16(2)22-25-23(31-26-22)27-12-10-17(11-13-27)15-30-19-6-9-21(24-14-19)18-4-7-20(8-5-18)32(3,28)29/h4-9,14,16-17H,10-13,15H2,1-3H3[1] |

| Physicochemical Properties | Value |

| Molecular Formula | C23H28N4O4S[1][2] |

| Molecular Weight | 456.56 g/mol [1][2] |

| Appearance | Solid powder[2] |

| Solubility | Soluble in DMSO; insoluble in water and ethanol. |

| Storage | Store at -20°C for long-term stability.[3] |

Pharmacological Properties

This compound acts as an agonist at the GPR119 receptor, leading to the potentiation of glucose-stimulated insulin (B600854) secretion and the release of incretin (B1656795) hormones.

| Pharmacodynamic Properties | Value |

| Mechanism of Action | GPR119 agonist[3] |

| pEC50 (human GPR119) | 6.9[3] |

| pEC50 (rat GPR119) | 6.7[3] |

| Pharmacokinetic Properties (Human Clinical Trial) | Dose | AUC (ng*h/mL) | Cmax (ng/mL) |

| Single Dose | 25 mg | 138 | 20.3 |

| 100 mg | 834 | 110 | |

| 300 mg | 3580 | 388 | |

| 800 mg | 11100 | 1070 | |

| Multiple Doses (Day 13/14) | 50 mg BID | 1510 | 119 |

| 75 mg BID | 2500 | 196 | |

| 150 mg BID | 5280 | 385 | |

| 300 mg BID | 12000 | 807 | |

| 600 mg QD | 13400 | 1050 |

| In Vitro Drug Interaction Profile | Enzyme/Transporter | IC50 (µM) |

| CYP Enzymes | CYP1A2, 2C9, 2C19, 2D6, 3A4 | >30 |

| Transporters | P-glycoprotein (P-gp) | >30 |

| OATP1B3 | >30 | |

| OCT2 | >30 | |

| BCRP | Inhibition observed | |

| OATP1B1 | Inhibition observed |

Signaling Pathway and Experimental Workflows

The activation of GPR119 by this compound initiates a well-defined signaling cascade. The following diagrams illustrate this pathway and the workflows of key experimental procedures used to characterize the compound's effects.

This compound-mediated GPR119 signaling pathway.

Workflow for an oral glucose tolerance test.

Workflow for a hyperinsulinemic-euglycemic clamp study.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Rats

Objective: To assess the effect of this compound on glucose disposal following an oral glucose challenge.

Methodology:

-

Animal Model: Male Sprague-Dawley or Zucker Diabetic Fatty (ZDF) rats are commonly used.

-

Acclimatization: Animals are acclimatized for at least one week prior to the experiment.

-

Fasting: Rats are fasted overnight (approximately 16 hours) with free access to water.

-

Baseline Measurement: A baseline blood sample is collected from the tail vein (t=0 min) to measure fasting blood glucose and insulin levels.

-

Drug Administration: this compound or vehicle is administered orally via gavage at the desired dose.

-

Glucose Challenge: After a specific time following drug administration (e.g., 30 or 60 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.

-

Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Analysis: Blood glucose concentrations are measured immediately using a glucometer. Plasma is separated for subsequent analysis of insulin levels by ELISA.

-

Data Interpretation: The area under the curve (AUC) for glucose and insulin is calculated to assess the effect of this compound on glucose tolerance and insulin secretion.

Hyperinsulinemic-Euglycemic Clamp in Rats

Objective: To evaluate the effect of this compound on whole-body insulin sensitivity.

Methodology:

-

Surgical Preparation: Rats are anesthetized, and indwelling catheters are surgically placed in the jugular vein (for infusions) and the carotid artery (for blood sampling). The catheters are exteriorized at the back of the neck.

-

Recovery: Animals are allowed to recover for 3-5 days post-surgery to ensure they regain their pre-operative body weight.

-

Fasting: On the day of the experiment, rats are fasted for 5-6 hours.

-

Experimental Setup: The conscious and unrestrained rats are connected to a swivel system that allows for free movement while being connected to infusion pumps.

-

Drug Administration: this compound or vehicle is administered prior to the start of the clamp.

-

Clamp Procedure:

-

A primed-continuous infusion of human insulin is initiated to raise plasma insulin to a constant, high level.

-

A variable infusion of 20% glucose is started to maintain euglycemia (normal blood glucose levels).

-

Arterial blood samples are taken every 5-10 minutes to monitor blood glucose levels.

-

The glucose infusion rate is adjusted based on the blood glucose readings to clamp the glucose concentration at the basal level.

-

-

Steady State: The clamp is typically continued for 120 minutes, with the last 30-60 minutes representing the steady-state period.

-

Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period is a measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of drug interactions of this compound (a GPR119 agonist) with statins: from in vitro data to clinical study design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gut Hormone Pharmacology of a Novel GPR119 Agonist (this compound), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]

Target Validation of GSK1292263 in Metabolic Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation for GSK1292263, a G protein-coupled receptor 119 (GPR119) agonist, in the context of metabolic diseases, primarily type 2 diabetes. This document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols for target validation, and provides visual representations of the underlying biological pathways and experimental workflows.

Executive Summary

This compound is a potent and selective agonist of GPR119, a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. The therapeutic rationale for targeting GPR119 in metabolic diseases is based on its dual mechanism of action: the direct stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the indirect stimulation of insulin release via the promotion of incretin (B1656795) (GLP-1 and GIP) secretion from intestinal L-cells. Preclinical studies in various animal models of diabetes and obesity have demonstrated the potential of this compound to improve glucose homeostasis. However, clinical trial results in patients with type 2 diabetes have shown modest glycemic efficacy, although significant effects on certain gut hormones and lipid profiles were observed. This guide synthesizes the available data to provide a thorough understanding of the target validation for this compound.

Mechanism of Action: GPR119 Signaling

Activation of GPR119 by an agonist like this compound initiates a signaling cascade that is primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels is the key second messenger that drives the physiological effects of GPR119 activation in both pancreatic β-cells and intestinal L-cells.

In pancreatic β-cells, elevated cAMP levels potentiate glucose-stimulated insulin secretion. In intestinal L-cells, the rise in cAMP triggers the secretion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretin hormones then act on their respective receptors on pancreatic β-cells to further amplify insulin secretion in a glucose-dependent manner.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro, in vivo, and clinical studies investigating this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Assay System |

| pEC50 | Human | 6.9 | GPR119-mediated cAMP accumulation |

| pEC50 | Rat | 6.7 | GPR119-mediated cAMP accumulation |

| IC50 (CYP Inhibition) | Human | >30 µM | CYP1A2, 2C9, 2C19, 2D6, 3A4 assays[1] |

| IC50 (Transporter Inhibition) | Human | >30 µM | Pgp, OATP1B3, OCT2 assays[1] |

Table 2: In Vivo Preclinical Data for this compound

| Animal Model | Dosing | Key Findings |

| Male Sprague-Dawley Rats | Single oral dose (3-30 mg/kg) | Increased circulating GLP-1, GIP, and PYY. |

| Zucker Diabetic Fatty Rats | 6-week treatment | Statistically significant increase in pancreatic insulin immunoreactivity. |

| Male Sprague-Dawley Rats | Oral gavage (10 or 30 mg/kg) | Increased peak insulin response and insulin AUC(0-15 min) by 30-60% in an intravenous glucose tolerance test. |

Table 3: Clinical Data for this compound in Type 2 Diabetes

| Study Population | Dosing | Key Findings |

| Drug-naïve or metformin-washed out T2D patients | 100-600 mg/day for 14 days | No significant reduction in AUCglucose (0-24h).[2] |

| T2D patients | 300 mg BID for 14 days | ~5-fold increase in plasma total PYY levels.[3][4] |

| T2D patients on metformin | 300 mg BID co-dosed with metformin | Augmented peak PYY concentrations to ~100 pM.[4] |

| T2D patients | 300mg BID and 600mg QD | Significant reduction in apoB(B100), with trends for a reduction of apoE and an elevation of apoA1.[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the target validation of this compound.

In Vitro Assays

Objective: To determine the effect of this compound on GLP-1 secretion from an enteroendocrine L-cell model.

Cell Line: GLUTag mouse enteroendocrine cell line.

Protocol:

-

Cell Culture: Culture GLUTag cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed cells in 24-well plates and grow to 70-80% confluency.

-

Starvation: Prior to the experiment, wash the cells with serum-free DMEM and incubate in the same medium for 2 hours.

-

Stimulation: Replace the starvation medium with a buffer (e.g., Krebs-Ringer Bicarbonate Buffer) containing a basal glucose concentration (e.g., 1 mM). Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control. A positive control, such as forskolin (B1673556) (10 µM), should be included.

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours).

-

Sample Collection: Collect the supernatant from each well.

-

GLP-1 Measurement: Quantify the amount of secreted GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize GLP-1 secretion to the total protein content of the cells in each well. Plot a dose-response curve to determine the EC50 value for this compound.

Objective: To assess the direct effect of this compound on glucose-stimulated insulin secretion from a pancreatic β-cell model.

Cell Line: MIN6 mouse insulinoma cell line.

Protocol:

-

Cell Culture: Maintain MIN6 cells in high-glucose (25 mM) DMEM supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol.

-

Seeding: Plate cells in 24-well plates and allow them to reach confluency.

-

Pre-incubation: Wash the cells with Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours at 37°C.

-

Stimulation: Replace the pre-incubation buffer with KRBH containing low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound.

-

Incubation: Incubate for 1-2 hours at 37°C.

-

Sample Collection: Collect the supernatant for insulin measurement.

-

Insulin Measurement: Determine the insulin concentration in the supernatant using a mouse insulin ELISA kit.

-

Data Analysis: Express insulin secretion as a fold-change over the basal (low glucose) condition.

Objective: To confirm the engagement of the Gαs signaling pathway by this compound.

Protocol:

-

Cell Culture: Use a cell line endogenously or recombinantly expressing GPR119 (e.g., CHO-K1 cells stably transfected with human GPR119).

-

Seeding: Seed cells in a 96-well plate and grow to confluency.

-

Stimulation: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Add this compound at various concentrations.

-

Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Data Analysis: Generate a dose-response curve and calculate the pEC50.

In Vivo Assays

Objective: To evaluate the effect of this compound on glucose disposal in vivo.

Animal Model: Male C57BL/6 mice or a diabetic mouse model (e.g., db/db mice).

Protocol:

-

Acclimatization: Acclimate mice to handling for at least one week before the experiment.

-

Fasting: Fast the mice overnight (e.g., 12-16 hours) with free access to water.[5]

-

Drug Administration: Administer this compound or vehicle control via oral gavage at a predetermined time (e.g., 30-60 minutes) before the glucose challenge.

-

Baseline Blood Sample: Take a baseline blood sample (t=0) from the tail vein to measure basal blood glucose.[5]

-

Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[5]

-

Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[5]

-

Glucose Measurement: Measure blood glucose concentrations using a glucometer.

-

Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) for glucose. Compare the AUC between the this compound-treated and vehicle-treated groups.

Objective: To assess the long-term effects of this compound on metabolic parameters in a model of type 2 diabetes.

Animal Model: Male Zucker Diabetic Fatty (ZDF) rats and their lean littermates as controls.

Protocol:

-

Animal Model: Use pre-diabetic or diabetic male ZDF rats (e.g., 6-8 weeks of age).

-

Dosing: Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 6 weeks).

-

Monitoring: Monitor body weight, food and water intake, and fasting blood glucose regularly throughout the study.

-

Metabolic Assessments: Perform oGTTs or measure other metabolic parameters (e.g., plasma insulin, lipids) at baseline and at the end of the treatment period.

-

Tissue Collection: At the end of the study, euthanize the animals and collect tissues of interest (e.g., pancreas, liver, adipose tissue) for histological or biochemical analysis (e.g., insulin immunohistochemistry in the pancreas).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: GPR119 Signaling Pathway.

Caption: In Vitro Target Validation Workflow.

Caption: In Vivo Target Validation Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage | Semantic Scholar [semanticscholar.org]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

The Role of GSK1292263 in GLP-1 Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of GSK1292263, a G protein-coupled receptor 119 (GPR119) agonist, in the secretion of glucagon-like peptide-1 (GLP-1). This document synthesizes findings from key clinical studies, outlines relevant experimental methodologies, and visualizes the underlying biological pathways.

Executive Summary

This compound is a selective GPR119 agonist that has been investigated for its potential to improve glucose homeostasis in type 2 diabetes. A primary proposed mechanism of action for GPR119 agonists is the stimulation of GLP-1 secretion from enteroendocrine L-cells. However, clinical studies with this compound in subjects with type 2 diabetes have revealed a nuanced role in GLP-1 modulation. When administered alone, this compound did not significantly alter plasma GLP-1 levels. In contrast, when co-administered with metformin (B114582), a notable increase in post-prandial total GLP-1 was observed. This suggests that the GLP-1 secretagogue effect of this compound in a clinical setting is dependent on the presence of other therapeutic agents like metformin. In vitro, this compound has been shown to be a potent stimulator of GLP-1 secretion in enteroendocrine cell lines.

Core Concepts: GPR119 and GLP-1 Secretion

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone secreted by enteroendocrine L-cells in the gut in response to nutrient intake. It plays a crucial role in glucose metabolism by potentiating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and slowing gastric emptying. GPR119 is a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine L-cells. Activation of GPR119 in L-cells is expected to stimulate GLP-1 secretion through the canonical Gαs signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation, which promotes the exocytosis of GLP-1-containing granules.

Signaling Pathway of GPR119-Mediated GLP-1 Secretion

The activation of GPR119 by an agonist such as this compound initiates a cascade of intracellular events within the enteroendocrine L-cell, culminating in the secretion of GLP-1.

Quantitative Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo studies on the effect of this compound on GLP-1 secretion.

In Vitro Activity of this compound

While detailed dose-response data for this compound on GLP-1 secretion from enteroendocrine cells is not extensively published, the potency has been reported.[1]

| Assay Type | Cell Line | Parameter | Value |

| GLP-1 Secretion | GLUTag | pEC50 | 8.5 |

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

In Vivo Clinical Trial Data: this compound and GLP-1 Levels in Type 2 Diabetes

The following data are from a randomized, placebo-controlled study in subjects with type 2 diabetes.[1]

Table 2: Effect of this compound on Total GLP-1 (0-4 hours post-meal AUC) in Subjects on Metformin

| Treatment Group | N | Baseline (pmol/Lh) | Day 13 (pmol/Lh) | Change from Baseline | Placebo-Subtracted Change |

| Placebo | 12 | 28.3 | 27.5 | -0.8 | - |

| This compound (300 mg BID) | 12 | 26.6 | 31.8 | 5.2 | 6.0 |

Table 3: Effect of this compound and Sitagliptin (B1680988) on Active GLP-1 (0-4 hours post-meal AUC) in Drug-Naïve Subjects

| Treatment Group | N | Baseline (pmol/Lh) | Day 14 (pmol/Lh) | Change from Baseline | Placebo-Subtracted Change |

| Placebo | 12 | 4.3 | 4.1 | -0.2 | - |

| This compound (300 mg BID) | 12 | 4.5 | 4.4 | -0.1 | 0.1 |

| Sitagliptin (100 mg QD) | 12 | 4.2 | 8.0 | 3.8 | 4.0 |

| This compound + Sitagliptin | 12 | 4.8 | 8.5 | 3.7 | 3.9 |

Experimental Protocols

In Vitro GLP-1 Secretion Assay (General Protocol)

This protocol describes a general method for measuring GLP-1 secretion from an enteroendocrine cell line such as GLUTag, which can be adapted for testing this compound.

-

Cell Culture: GLUTag cells are cultured in DMEM with 10% FBS until they reach 80-90% confluency in 24-well plates.

-

Starvation: Prior to the experiment, cells are washed with a serum-free medium and incubated in the same medium for 2 hours to establish a baseline.

-

Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in the assay buffer to the desired concentrations.

-

Stimulation: The starvation medium is replaced with the assay buffer containing different concentrations of this compound or vehicle control (DMSO). A positive control, such as 10 µM forskolin, is also included. Cells are incubated for a defined period (e.g., 2 hours) at 37°C.

-

Supernatant Collection: After incubation, the supernatant from each well is collected. A DPP-4 inhibitor is added to prevent GLP-1 degradation.

-

GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: GLP-1 concentrations are normalized to the total protein content of the cells in each well. Dose-response curves are generated to determine the EC50.

Clinical Trial Protocol for In Vivo GLP-1 Measurement[1]

The following outlines the design of the clinical study that evaluated the effect of this compound on GLP-1 secretion.

-

Study Population: Two separate studies were conducted. Study 1 enrolled drug-naïve subjects with type 2 diabetes, while Study 2 enrolled subjects with type 2 diabetes who were on a stable dose of metformin.[1]

-

Study Design: Both studies were randomized, double-blind, and placebo-controlled.[1]

-

Treatment: In both studies, subjects were randomized to receive either placebo or this compound (300 mg twice daily) for 14 days. In Study 1, on day 14, subjects also received a single dose of sitagliptin (100 mg).[1]

-

Meal Challenge: On the final day of treatment, subjects underwent a standardized meal challenge to stimulate gut hormone secretion.[1]

-

Blood Sampling: Blood samples were collected at regular intervals before and after the meal challenge.

-

Hormone Analysis: Plasma was analyzed for total GLP-1 (in the metformin study) and active GLP-1 (in the drug-naïve study with sitagliptin) using validated immunoassays.[1]

Discussion and Interpretation

The clinical data indicate that this compound alone does not significantly increase active or total GLP-1 levels in subjects with type 2 diabetes.[1] This finding was unexpected given the potent in vitro activity of this compound on GLP-1 secretion from enteroendocrine cell lines.[1]

The observation that co-administration of this compound with metformin led to an increase in total GLP-1 suggests a potential synergistic or permissive effect of metformin. Metformin itself has been reported to influence GLP-1 levels, and it may modulate feedback mechanisms that control the secretion of enteroendocrine peptides.[1]

The lack of a significant effect of this compound on active GLP-1, even in the presence of the DPP-4 inhibitor sitagliptin, further underscores the complex regulation of GLP-1 secretion and metabolism in vivo. It is possible that in the complex milieu of the human gut, other factors may override the direct stimulatory effect of GPR119 agonism.

Conclusion

This compound is a potent GPR119 agonist that demonstrates clear GLP-1 secretagogue activity in vitro. However, its effect on GLP-1 secretion in a clinical setting with type 2 diabetes subjects is more complex and appears to be dependent on co-administration with metformin. These findings highlight the challenges of translating in vitro potency to in vivo efficacy and underscore the importance of understanding the interplay between different therapeutic agents and the intricate physiological regulation of gut hormones. Further research is needed to fully elucidate the mechanisms by which metformin enables the GLP-1-releasing effect of this compound.

References

The GPR119 Agonist GSK1292263: A Technical Overview of its Effects on Insulin Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1292263 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes due to its expression in pancreatic β-cells and intestinal L-cells. Preclinical studies in rodent models demonstrated that this compound enhances glucose-dependent insulin (B600854) secretion and increases the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). However, these promising preclinical findings did not translate into significant glycemic control in clinical trials involving patients with type 2 diabetes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, a summary of its effects on insulin release from preclinical and clinical studies, detailed experimental methodologies, and a discussion of the potential reasons for the discrepancy between animal and human results.

Introduction

G protein-coupled receptor 119 (GPR119) is a class A GPCR activated by endogenous lipid signaling molecules such as oleoylethanolamide (OEA) and other lysophospholipids. Its strategic location in key metabolic tissues, including pancreatic islets and the gastrointestinal tract, has made it an attractive therapeutic target for metabolic diseases.[1] Activation of GPR119 is known to stimulate the release of insulin from pancreatic β-cells in a glucose-dependent manner and to promote the secretion of incretin hormones, GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), from intestinal enteroendocrine cells.[1] These incretins, in turn, amplify glucose-stimulated insulin secretion (GSIS). This compound was developed as a potent, orally available small molecule agonist of GPR119 with the potential to improve glycemic control in patients with type 2 diabetes.

Mechanism of Action: The GPR119 Signaling Pathway

This compound, as a GPR119 agonist, is believed to exert its effects on insulin release through the canonical GPR119 signaling pathway. This pathway is primarily coupled to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Signaling Pathway Diagram

Caption: this compound signaling pathway.

Quantitative Data on Insulin and Other Metabolic Parameters

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Preclinical (Rodent) Studies

| Parameter | Animal Model | Treatment | Result | Citation |

| Peak Insulin Response | Rats | This compound (single dose) | 30-60% increase compared to vehicle control during an intravenous glucose tolerance test. | [2] |

| Insulin AUC (0-15 min) | Rats | This compound (single dose) | 30-60% increase compared to vehicle control during an intravenous glucose tolerance test. | [2] |

| Circulating GLP-1 | Male Sprague-Dawley rats | This compound (3-30 mg/kg) | Increased levels, enhanced by oral glucose administration. | [2] |

| Circulating GIP | Male Sprague-Dawley rats | This compound (3-30 mg/kg) | Increased levels. | [2] |

| Circulating PYY | Male Sprague-Dawley rats | This compound (3-30 mg/kg) | Increased levels. | [2] |

Clinical (Human) Studies in Patients with Type 2 Diabetes

| Parameter | Study Population | Treatment | Result | Citation |

| Circulating Glucose | Patients with Type 2 Diabetes | This compound (single and multiple doses) | No significant effect. | [3] |

| Circulating Insulin | Patients with Type 2 Diabetes | This compound (single and multiple doses) | No significant effect. | [3] |

| Circulating C-peptide | Patients with Type 2 Diabetes | This compound (single and multiple doses) | No significant effect. | [3] |

| Circulating Active GLP-1 | Patients with Type 2 Diabetes | This compound | No effect. | [3] |

| Circulating Total GLP-1 | Patients with Type 2 Diabetes | This compound | No effect. | [3] |

| Circulating Total PYY | Patients with Type 2 Diabetes | This compound (300 mg BID for 13 days) | Approximately five-fold increase compared to placebo. | [3] |

Experimental Protocols

Intravenous Glucose Tolerance Test (IVGTT) in Rats (General Protocol)

This protocol is a generalized representation based on standard methods, as the specific protocol for the this compound preclinical studies is not publicly detailed.

Caption: IVGTT experimental workflow.

Methodology:

-

Animal Preparation: Male rats are fasted overnight but allowed access to water.

-

Anesthesia and Cannulation: Rats are anesthetized, and catheters are inserted into the femoral vein (for infusions) and femoral or carotid artery (for blood sampling).

-

Baseline Sampling: A baseline blood sample is collected prior to any infusions.

-

Drug Administration: A single dose of this compound or vehicle is administered intravenously.

-

Glucose Challenge: A bolus of glucose (e.g., 0.5 g/kg) is administered intravenously.

-

Blood Sampling: Blood samples are collected at specific time points post-glucose administration (e.g., 2, 5, 10, 15, 30, and 60 minutes).

-

Analysis: Plasma is separated, and glucose and insulin concentrations are measured.

Oral Glucose and Meal Challenges in Humans (General Protocol from NCT01119846)

The clinical trials with this compound (NCT01119846) involved oral glucose and meal challenges.[3] The following is a generalized protocol for such tests in a clinical research setting.

Caption: Human oral glucose/meal challenge workflow.

Methodology:

-

Participant Preparation: Participants with type 2 diabetes undergo an overnight fast.

-

Baseline Assessment: A fasting blood sample is collected to determine baseline levels of glucose, insulin, C-peptide, and other hormones.

-

Drug Administration: Participants receive a single or repeated dose of this compound or a matching placebo.

-

Challenge Administration:

-

Serial Blood Sampling: Blood samples are collected at regular intervals (e.g., every 30 minutes for 2-3 hours) after the challenge.

-

Biochemical Analysis: Plasma samples are analyzed for concentrations of glucose, insulin, C-peptide, GLP-1, GIP, and PYY.

Discussion

The preclinical data for this compound were promising, demonstrating its ability to enhance glucose-stimulated insulin secretion and incretin release in rodent models.[2] These findings were consistent with the established mechanism of action for GPR119 agonists.[1] However, the translation of these effects to human subjects with type 2 diabetes was unsuccessful. The clinical studies showed no significant impact of this compound on glucose, insulin, or C-peptide levels, despite achieving plasma concentrations that were expected to be pharmacologically active.[3]

The most notable effect of this compound in humans was a significant, five-fold increase in the levels of Peptide YY (PYY), an anorexigenic gut hormone.[3] This suggests that while the compound engaged its target in the gastrointestinal tract, this did not lead to the anticipated downstream effects on glycemic control.

Several factors could contribute to this discrepancy between preclinical and clinical outcomes:

-

Species Differences: There may be significant differences in the expression, signaling, or regulation of GPR119 between rodents and humans.

-

Disease State: The underlying pathophysiology of type 2 diabetes in humans, including potential β-cell dysfunction and insulin resistance, may render the GPR119 pathway less responsive to agonism.

-

Tachyphylaxis: It is possible that prolonged exposure to a GPR119 agonist leads to receptor desensitization or downregulation, diminishing its therapeutic effect over time.

-

Off-target Effects: While this compound is reported to be selective, unforeseen off-target effects in humans could have counteracted its potential benefits.

Conclusion

This compound is a selective GPR119 agonist that, despite demonstrating a clear mechanism of action and positive effects on insulin and incretin secretion in preclinical models, failed to improve glycemic control in patients with type 2 diabetes. The compound's significant effect on PYY levels in humans confirms target engagement in the gut, but the lack of efficacy highlights the challenges of translating findings from animal models to clinical practice in the complex field of metabolic disease. Further research is needed to fully understand the role of GPR119 in human physiology and the potential of targeting this receptor for the treatment of type 2 diabetes.

References

- 1. What are GPR119 agonists and how do they work? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Gut hormone pharmacology of a novel GPR119 agonist (this compound), metformin, and sitagliptin in type 2 diabetes mellitus: results from two randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prosciento.com [prosciento.com]

- 5. Lessons From the Mixed-Meal Tolerance Test: Use of 90-minute and fasting C-peptide in pediatric diabetes - PMC [pmc.ncbi.nlm.nih.gov]

GSK1292263: A Preclinical Pharmacology Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1292263 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes mellitus.[1] GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation is believed to promote glucose homeostasis through a dual mechanism: direct stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and indirect stimulation of insulin release via the secretion of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) from the gut.[2][3] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its in vitro and in vivo properties.

In Vitro Pharmacology

GPR119 Receptor Activation

This compound demonstrates potent agonist activity at the human, rat, and mouse GPR119 receptors. In a reporter gene assay, this compound showed a pEC50 of 6.8 for the human, rat, and mouse receptors.[1]

GLP-1 Secretion

In vitro studies using the GLUTag enteroendocrine cell line, a model for intestinal L-cells, have shown that this compound stimulates the secretion of GLP-1 with a pEC50 of 8.5.[1]

Transporter and Cytochrome P450 Inhibition

In vitro assessments of drug interaction potential revealed that this compound has a low propensity for inhibiting key drug-metabolizing enzymes and transporters. This compound demonstrated weak to no inhibition (IC50 values >30 μM) of cytochrome P450 enzymes CYP1A2, 2C9, 2C19, 2D6, and 3A4, as well as the transporters P-glycoprotein (Pgp), OATP1B3, and OCT2.[4] However, it did show inhibitory activity towards the transporters BCRP and OATP1B1.[3][4]

Data Summary Tables

Table 1: In Vitro Potency of this compound

| Assay | Species | Cell Line/System | Parameter | Value | Reference |

| GPR119 Activation | Human, Rat, Mouse | Reporter Assay | pEC50 | 6.8 | [1] |

| GLP-1 Secretion | Not Specified | GLUTag cells | pEC50 | 8.5 | [1] |

Table 2: In Vitro Transporter and CYP Inhibition of this compound

| Target | IC50 | Reference |

| CYP1A2 | >30 μM | [4] |

| CYP2C9 | >30 μM | [4] |

| CYP2C19 | >30 μM | [4] |

| CYP2D6 | >30 μM | [4] |

| CYP3A4 | >30 μM | [4] |

| P-glycoprotein (Pgp) | >30 μM | [4] |

| OATP1B3 | >30 μM | [4] |

| OCT2 | >30 μM | [4] |

| BCRP | Inhibitor | [3][4] |

| OATP1B1 | Inhibitor | [3][4] |

In Vivo Pharmacology

Preclinical in vivo studies in rodent models have demonstrated the glucose-lowering and incretin-releasing effects of this compound. While specific pharmacokinetic parameters such as Cmax, AUC, and half-life in preclinical species are not widely published, the observed pharmacological effects provide insights into its in vivo activity.

Rodent Models of Diabetes

While detailed studies in various specific diabetic animal models for this compound are not extensively reported in the public literature, GPR119 agonists, in general, have been evaluated in models such as the Zucker diabetic fatty rat.[5] These studies typically assess parameters like blood glucose levels, plasma insulin, and incretin hormones following oral administration of the compound.

Experimental Protocols

GPR119 Receptor Activation Assay (General Protocol)

A common method to assess GPR119 activation is through a reporter gene assay. This typically involves:

-

Cell Line: A stable cell line, often HEK293, engineered to express the GPR119 receptor of the desired species (human, rat, or mouse). These cells also contain a reporter gene, such as luciferase or β-galactosidase, under the control of a cyclic AMP (cAMP) response element (CRE).

-

Assay Principle: GPR119 activation by an agonist leads to Gαs protein stimulation, which in turn activates adenylyl cyclase to produce cAMP. The increased intracellular cAMP levels then drive the expression of the reporter gene.

-

Procedure:

-

Cells are seeded in microtiter plates and incubated.

-

The cells are then treated with varying concentrations of the test compound (e.g., this compound).

-

After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

The resulting data is used to generate a concentration-response curve and determine the EC50 value.

-

GLP-1 Secretion Assay using GLUTag Cells (General Protocol)

The GLUTag cell line is a murine intestinal L-cell model used to study GLP-1 secretion. A general protocol is as follows:

-

Cell Culture: GLUTag cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and other necessary nutrients.

-

Secretion Experiment:

-

Cells are seeded in multi-well plates and grown to a desired confluency.

-

Prior to the experiment, the cells are washed and incubated in a buffer with a physiological glucose concentration.

-

The cells are then exposed to various concentrations of the test compound (e.g., this compound) for a defined period.

-

The supernatant is collected, and the concentration of secreted GLP-1 is quantified using a commercially available ELISA kit.

-

The results are often normalized to the total protein content of the cells in each well.

-

Visualizations

Caption: GPR119 Signaling Pathway Activation by this compound.

References

- 1. Gut Hormone Pharmacology of a Novel GPR119 Agonist (this compound), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]

- 2. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Evaluation of drug interactions of this compound (a GPR119 agonist) with statins: from in vitro data to clinical study design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptide production and secretion in GLUTag, NCI-H716, and STC-1 cells: a comparison to native L-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the biology of GPR119 and GSK1292263

An In-Depth Technical Guide to the Biology of GPR119 and the Agonist GSK1292263

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the G protein-coupled receptor 119 (GPR119), a promising target for metabolic diseases, and this compound, a selective agonist. It delves into the receptor's biological functions, signaling mechanisms, and the pharmacological profile of this compound, supported by quantitative data and detailed experimental methodologies.

The Biology of GPR119

GPR119 is a G protein-coupled receptor that has garnered significant interest as a therapeutic target for type 2 diabetes and obesity.[1] Its strategic expression in key metabolic tissues and its role in glucose homeostasis underscore its potential.

Tissue Distribution

GPR119 expression is predominantly localized to:

-

Pancreatic β-cells: These cells are responsible for producing and secreting insulin (B600854). GPR119 is highly expressed in these cells, suggesting a direct role in insulin regulation.[2][3][4][5][6]

-

Intestinal Enteroendocrine L-cells and K-cells: These specialized cells in the gut epithelium secrete incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), in response to nutrient ingestion.[1][3][5]

This dual localization in both the pancreas and the intestine positions GPR119 as a key regulator of glucose metabolism through two distinct but complementary mechanisms.

Signaling Pathway

GPR119 is a Gαs-coupled receptor.[2][5][7] Upon activation by an agonist, it initiates a signaling cascade:

-

The activated Gαs subunit stimulates adenylyl cyclase.

-

Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][7]

-

Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA).

-

PKA activation triggers downstream events that result in the exocytosis of insulin-containing granules from pancreatic β-cells and incretin-containing granules from intestinal L-cells.[8]

Physiological Function

The activation of GPR119 leads to a dual antihyperglycemic effect:

-

Direct Stimulation of Insulin Secretion: In pancreatic β-cells, the rise in cAMP enhances glucose-stimulated insulin secretion (GSIS).[2][9] This glucose-dependent action is a key advantage, as it minimizes the risk of hypoglycemia.[1]

-

Incretin-Mediated Insulin Secretion: In the intestine, GPR119 activation stimulates the release of GLP-1 and GIP.[1][10] These incretin hormones then travel to the pancreas and act on their respective receptors on β-cells to further amplify glucose-dependent insulin secretion.[5] GLP-1 also has additional beneficial effects, including slowing gastric emptying and promoting satiety.[1]

This compound: A GPR119 Agonist

This compound is a potent and selective GPR119 agonist developed by GlaxoSmithKline.[1] It has been investigated as a potential treatment for type 2 diabetes.

Quantitative Data

The following tables summarize the in vitro potency and preclinical/clinical effects of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value | Reference |

| pEC50 | Human | 6.9 | [2] |

| pEC50 | Rat | 6.7 | [2] |

| pEC50 (GLP-1 Secretion) | GLUTag cells | 8.5 | [1] |

Table 2: Preclinical and Clinical Effects of this compound

| Effect | Model/Population | Dose | Outcome | Reference |

| Incretin Release | Male Sprague-Dawley rats | 3-30 mg/kg | Increased circulating GLP-1, GIP, and PYY | [9] |

| Insulin Secretion | Rats (IVGTT) | Not specified | 30-60% increase in peak insulin response and insulin AUC | [9] |

| Glucose Disposal | Rats (IVGTT) | Not specified | Significant increase in glucose disposal rate | [9] |

| PYY Levels | Type 2 Diabetes Patients | 300 mg BID (13 days) | ~5-fold increase in plasma total PYY | [11] |

| GLP-1/GIP Levels | Type 2 Diabetes Patients | 25-800 mg (single dose) or 100-600 mg/day (14 days) | No effect on active or total GLP-1 or GIP | [1][11] |

| Glucose Control | Type 2 Diabetes Patients | 25-800 mg (single dose) or 100-600 mg/day (14 days) | No significant effect on circulating glucose, insulin, or C-peptide | [11] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GPR119 agonists. Below are protocols for key in vitro assays.

cAMP Accumulation Assay

This assay measures the increase in intracellular cAMP levels following GPR119 activation.

-

Cell Line: HEK293 cells stably expressing human GPR119.

-

Reagents:

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Test compound (this compound) and reference agonist (e.g., AR231453)

-

Positive control (e.g., 10 µM forskolin)

-

Vehicle control (e.g., DMSO)

-

cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)

-

-

Procedure:

-

Cell Seeding: Plate HEK293-hGPR119 cells in a 384-well microplate and culture until confluent.

-

Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.

-

Stimulation: Add the diluted compounds, positive control, and vehicle control to the respective wells.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

-

-

Data Analysis: Generate dose-response curves and calculate EC50 values using non-linear regression.

GLP-1 Secretion Assay

This assay quantifies the release of GLP-1 from an enteroendocrine cell line.

-

Cell Line: STC-1 or GLUTag cells.

-

Reagents:

-

Culture medium (e.g., DMEM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Test compound (this compound)

-

DPP-IV inhibitor (to prevent GLP-1 degradation)

-

GLP-1 ELISA kit

-

-

Procedure:

-

Cell Seeding: Plate STC-1 or GLUTag cells in a 24-well plate and culture to confluency.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate in buffer for 1-2 hours.

-

Stimulation: Replace the pre-incubation buffer with assay buffer containing the test compound and a DPP-IV inhibitor.

-

Incubation: Incubate for a defined period (e.g., 2 hours) at 37°C.

-

Supernatant Collection: Collect the supernatant from each well.

-

GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatants using an ELISA kit.

-

-

Data Analysis: Plot GLP-1 concentration against the test compound concentration to determine the dose-response relationship.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the potentiation of insulin secretion by a GPR119 agonist in the presence of glucose.

-

Cell Line: MIN6 or HIT-T15 insulinoma cells.

-

Reagents:

-

Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA

-

Low glucose KRBH (e.g., 2.8 mM)

-

High glucose KRBH (e.g., 16.8 mM)

-

Test compound (this compound)

-

Insulin ELISA kit

-

-

Procedure:

-

Cell Seeding: Plate MIN6 or HIT-T15 cells in a 96-well plate.[12]

-

Pre-incubation: Wash the cells with KRBH and pre-incubate in low glucose KRBH for 30 minutes.[12]

-

Stimulation: Replace the pre-incubation buffer with low or high glucose KRBH containing the test compound.

-

Incubation: Incubate for 1 hour at 37°C.[12]

-

Supernatant Collection: Collect the supernatant from each well.

-

Insulin Measurement: Measure the insulin concentration in the supernatants using an ELISA kit.[12]

-

-

Data Analysis: Compare the insulin secretion at low and high glucose concentrations in the presence and absence of the test compound to demonstrate glucose-dependent potentiation.

Conclusion

GPR119 remains a compelling target for the development of novel therapies for type 2 diabetes and other metabolic disorders due to its strategic location and dual mechanism of action. While the clinical development of this compound did not demonstrate significant glycemic efficacy in humans, the profound effects on PYY release suggest a more complex role for GPR119 in gut hormone biology. Further research into the nuanced signaling and physiological roles of GPR119 is warranted to fully exploit its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this intriguing receptor and develop next-generation agonists with improved clinical outcomes.

References

- 1. Gut Hormone Pharmacology of a Novel GPR119 Agonist (this compound), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cAMP-Glo™ Assay Protocol [promega.sg]

- 9. selleckchem.com [selleckchem.com]

- 10. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gut hormone pharmacology of a novel GPR119 agonist (this compound), metformin, and sitagliptin in type 2 diabetes mellitus: results from two randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for In Vivo Experiments with GSK1292263

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental use of GSK1292263, a potent and selective G protein-coupled receptor 119 (GPR119) agonist. The protocols detailed below are based on preclinical studies in rodent models and are intended to guide researchers in designing and executing their own in vivo experiments.

Introduction

This compound is a novel therapeutic agent investigated for the treatment of type 2 diabetes mellitus.[1][2] Its mechanism of action is centered on the activation of GPR119, a Gαs protein-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[3] Activation of GPR119 by this compound leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn stimulates the glucose-dependent secretion of insulin (B600854) from pancreatic β-cells and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY) from the gut.[1][3] This dual mechanism of action makes this compound a subject of interest for improving glycemic control.

Signaling Pathway of this compound

The signaling cascade initiated by this compound binding to GPR119 is depicted below. This activation in pancreatic β-cells and enteroendocrine L-cells ultimately contributes to glucose homeostasis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in preclinical in vivo studies.

Table 1: Effects of this compound on Gut Hormones and Insulin in Sprague-Dawley Rats

| Parameter | Dosage (mg/kg) | Route of Administration | Change from Vehicle | Reference |

| GLP-1 | 3-30 | Oral | Increased | [1] |

| GIP | 3-30 | Oral | Increased | [1] |

| PYY | 3-30 | Oral | Increased | [1] |

| Glucagon | 10, 30 | Oral | Increased secretion | [1] |

| Peak Insulin Response (IVGTT) | Not Specified | Not Specified | 30-60% increase | [1] |

| Insulin AUC (0-15 min, IVGTT) | Not Specified | Not Specified | 30-60% increase | [1] |

Table 2: Effects of this compound in Zucker Diabetic Fatty Rats (6-week study)